molecular formula C6H13NO3 B2372332 N,N-Dimethyl-L-allothreonine CAS No. 2812-37-5

N,N-Dimethyl-L-allothreonine

Cat. No. B2372332
CAS RN: 2812-37-5
M. Wt: 147.174
InChI Key: CIVVRPHZRYVSCF-WHFBIAKZSA-N
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Description

“N,N-Dimethyl-L-allothreonine” is a chemical compound . It is an enantiomer of D-allothreonine and a tautomer of L-allothreonine zwitterion . It is found in or produced by Escherichia coli and Saccharomyces cerevisiae .


Chemical Reactions Analysis

While there are references to chemical reactions involving similar compounds , specific chemical reactions involving “N,N-Dimethyl-L-allothreonine” are not detailed in the retrieved sources.

Scientific Research Applications

Synthetic Organic Chemistry

Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step . N,N-Dimethyl-L-allothreonine, being a β-hydroxy-α-amino acid, can be synthesized using this method.

Pharmaceuticals

The chiral β-hydroxy-α-amino acid products resulting from the TA catalytic step are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine . Therefore, N,N-Dimethyl-L-allothreonine could potentially be used in the synthesis of these pharmaceuticals.

Biocatalysis

Biocatalysis has become an emerging tool for the industrial production of chemicals, particularly chiral building blocks required for fine chemicals and drug production . N,N-Dimethyl-L-allothreonine, as a chiral building block, could be used in biocatalytic processes.

Water Treatment

Copolymers of N,N-dimethylacrylamide (DMAA) with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment . Given the structural similarity, N,N-Dimethyl-L-allothreonine might also have potential applications in water treatment.

Hydrogel Development

The unique structure of DMAA shows amelioration in hydrogels for specific applications . Hydrogels have a three-dimensional network structure capable of retaining water . N,N-Dimethyl-L-allothreonine, due to its similar structure, could potentially be used in the development of hydrogels.

Heavy Metal Ion Sorption

Scientists have been encouraged to find different methods for removing harmful heavy metal ions from bodies of water . Many adsorbent hydrogels have been developed and reported, comprising DMAA-based hydrogels . Given its structural similarity to DMAA, N,N-Dimethyl-L-allothreonine could potentially be used in the development of adsorbent hydrogels for heavy metal ion sorption.

properties

IUPAC Name

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVRPHZRYVSCF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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